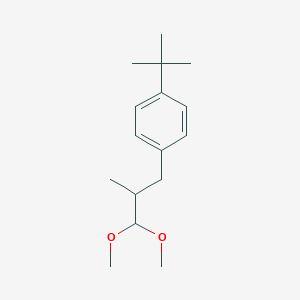
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring with specific substituents that influence its chemical properties and potential applications. Understanding the structure and reactivity of such compounds is crucial for their utilization in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction may proceed as follows:
Friedel-Crafts Alkylation: Benzene reacts with 1-(3,3-dimethoxy-2-methylpropyl) chloride and 4-(1,1-dimethylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound may be utilized in the manufacture of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific substituents on the benzene ring can influence binding affinity and selectivity, modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(3,3-dimethoxypropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(2-methylpropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-methyl-
Uniqueness
The unique combination of substituents in Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
Propiedades
Número CAS |
221392-07-0 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(3,3-dimethoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C16H26O2/c1-12(15(17-5)18-6)11-13-7-9-14(10-8-13)16(2,3)4/h7-10,12,15H,11H2,1-6H3 |
Clave InChI |
BRDUHORGKGLHLS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
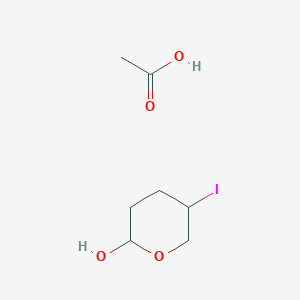
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
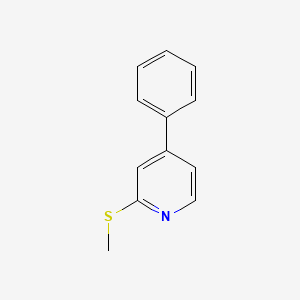
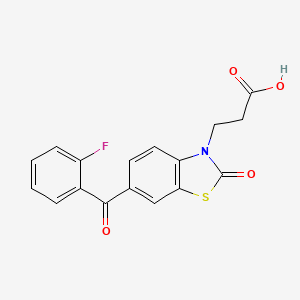

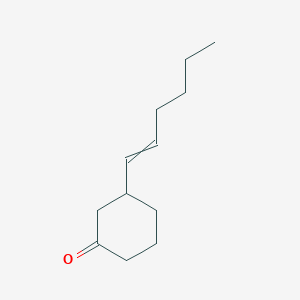
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
